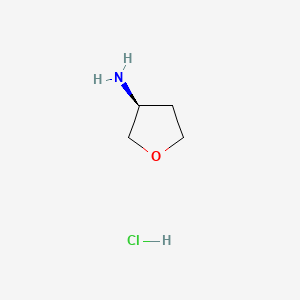

(S)-Tetrahydrofuran-3-amine hydrochloride

Descripción general

Descripción

(S)-Tetrahydrofuran-3-amine hydrochloride is a useful research compound. Its molecular formula is C4H10ClNO and its molecular weight is 123.58 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-Tetrahydrofuran-3-amine hydrochloride is a chiral amine that has garnered attention due to its potential biological activity and applications in pharmaceutical synthesis. This article explores the biological properties, synthesis methods, and comparative studies of this compound, supported by relevant research findings.

Chemical Structure and Properties

This compound possesses a tetrahydrofuran ring structure with an amine group at the 3-position. Its molecular formula is CHClN, with a molecular weight of approximately 123.58 g/mol. The unique stereochemistry of this compound allows it to interact effectively with various biological targets, making it a valuable candidate for drug development.

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in the following areas:

-

Pharmaceutical Applications :

- It serves as a chiral building block in the synthesis of biologically active compounds, enhancing the efficacy and specificity of drug formulations.

- Its interactions with biological targets have been investigated to assess therapeutic potential, particularly in drug formulation and efficacy studies.

-

Antiviral Activity :

- Studies have shown that derivatives containing tetrahydrofuran rings can act as potent inhibitors of HIV-1 protease. For instance, compounds with (S)-tetrahydrofuran configurations demonstrated significantly improved enzyme inhibitory activity compared to their (R)-enantiomers, indicating the importance of stereochemistry in biological interactions .

-

Cytotoxicity :

- Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, although further studies are required to elucidate the mechanisms involved.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds based on their biological activity and unique features:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Tetrahydrofuran-3-amine hydrochloride | 1.00 | Non-chiral version; lacks stereochemistry |

| (R)-3-Aminotetrahydrofuran hydrochloride | 1.00 | Enantiomer; different biological activity |

| N-Methyltetrahydrofuran-3-amine hydrochloride | 0.79 | Methyl substitution alters properties |

| (S)-Tetrahydro-2H-pyran-3-amine hydrochloride | 0.81 | Different ring structure; potential for diverse reactivity |

| trans-4-Aminotetrahydrofuran-3-ol hydrochloride | 0.80 | Hydroxyl group addition changes solubility |

The unique stereochemistry of this compound differentiates it from its analogs in terms of reactivity and biological interactions.

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Chiral Catalysis : Utilizing chiral catalysts to facilitate asymmetric synthesis.

- Reduction Reactions : Employing reduction techniques on prochiral precursors to yield the desired enantiomer.

- Ring-opening Reactions : Applying nucleophilic substitutions on tetrahydrofuran derivatives to introduce amine functionalities.

Case Study 1: HIV Protease Inhibition

In a study evaluating the inhibitory effects of tetrahydrofuran derivatives on HIV protease, compounds incorporating (S)-tetrahydrofuran showed enhanced binding affinity and inhibitory potency compared to their (R)-counterparts, highlighting the significance of stereochemical configuration in drug design .

Case Study 2: Cytotoxicity Assessment

A preliminary assessment of cytotoxic effects against various cancer cell lines indicated that this compound may possess selective cytotoxic properties, warranting further investigation into its mechanisms of action and potential therapeutic applications.

Aplicaciones Científicas De Investigación

Drug Synthesis

(S)-Tetrahydrofuran-3-amine hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. It is particularly useful in creating compounds that exhibit biological activity, including those targeting neurological disorders and other therapeutic areas.

Case Study:

A notable application is its use as a precursor in the synthesis of specific neurotransmitter analogs. Research indicates that derivatives of this compound have shown promise in modulating neurotransmitter systems, potentially leading to new treatments for conditions such as depression and anxiety disorders .

Chiral Building Block

The compound's chirality makes it a valuable building block for synthesizing enantiomerically pure drugs. The ability to selectively produce one enantiomer can enhance the efficacy and reduce side effects of pharmaceutical agents.

Example:

In studies involving asymmetric synthesis, this compound has been employed to create chiral amines that are crucial for developing active pharmaceutical ingredients (APIs) with improved pharmacokinetic profiles .

Reaction Medium

This compound can be used as a solvent or reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.

Research Insight:

A study demonstrated that using this compound in trifluoroethylation reactions significantly improved yields compared to traditional methods. This reaction showcases the compound's utility in facilitating complex organic transformations without the need for catalysts .

Functionalization of Amines

The compound can undergo functionalization to yield a variety of amine derivatives, which are essential in the development of agrochemicals and fine chemicals.

Application Example:

The functionalization pathways involving this compound have been explored for creating herbicides and insecticides, highlighting its role in agricultural chemistry .

Production Processes

The synthesis of this compound has been optimized for industrial applications, focusing on cost-effectiveness and high yield.

Synthesis Method:

A recent patent outlines a six-step synthetic route starting from L-aspartic acid, which includes acylation, esterification, reduction, cyclization, hydrolysis, and salification. This method emphasizes low-cost raw materials and high product purity, making it suitable for large-scale production .

| Step | Description |

|---|---|

| Acylation | Reaction of L-aspartic acid with acylating agents under basic conditions |

| Esterification | Formation of esters from acylated products using low-carbon alcohols |

| Reduction | Conversion of esters into amines using reductive agents |

| Cyclization | Formation of cyclic structures under controlled temperature |

| Hydrolysis | Cleavage of protective groups to yield the final amine product |

| Salification | Formation of the hydrochloride salt form for stability |

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The amine group acts as a nucleophile in displacement reactions, particularly under basic conditions.

Example :

In the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides, alkylation with iodomethane in tetrahydrofuran yields derivatives with retained stereochemistry .

Acylation Reactions

The amine reacts with acylating agents to form amides or ureas.

Key Findings :

-

Acylation with benzoyl chloride in toluene under mild conditions (22°C) achieves 89.5% yield while preserving enantiomeric excess (≥99.85%) .

-

Catalytic palladium facilitates coupling with thiophene carbonyl groups in drug intermediates .

Salt Formation and pH-Dependent Behavior

The hydrochloride salt exhibits reversible protonation:

| Condition | Behavior | Application | Source |

|---|---|---|---|

| Basic (pH > 8) | Free amine release | Further functionalization | , |

| Acidic (pH < 3) | Stabilization as hydrochloride | Improved solubility and storage |

Hydrolysis :

-

Treatment with NaOH in ethanol cleaves protecting groups (e.g., benzoyl), yielding the free amine after HCl neutralization .

Reduction and Catalytic Hydrogenation

The tetrahydrofuran ring remains stable under reductive conditions:

| Reagent | Conditions | Product | Source |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | Reduction of ester to alcohol | |

| H₂/Pd-C | Ethanol, 50°C | Debenzylation without racemization |

Notable Example :

Reduction of (S)-2-benzoyl-aspartic acid dimethyl ester with NaBH₄ achieves >95% conversion to the alcohol intermediate .

Cyclization and Ring-Opening Reactions

The tetrahydrofuran ring participates in acid-catalyzed rearrangements:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Acid-Catalyzed Cyclization | H₂SO₄, 135–170°C, 10–20h | Intramolecular dehydration to form tetrahydrofuran | |

| Ring-Opening | HCl/H₂O, reflux | Cleavage to linear amino diol |

Deprotection Strategies

Selective deprotection methods for amine functionalization:

| Protecting Group | Deprotection Reagent | Conditions | Source |

|---|---|---|---|

| Phthalyl | Hydrazine in methanol | 20–50°C, 2h | |

| Allyloxycarbonyl | Pd(0)/morpholine in THF | Room temperature, inert atmosphere |

Stereochemical Stability

The (S)-configuration remains intact under most conditions:

| Condition | Impact on EE (%)* | Observation | Source |

|---|---|---|---|

| High-Temperature Cyclization | ≥99.85 | No racemization observed | |

| Acidic Hydrolysis | ≥99.7 | Retention of chirality | , |

*Enantiomeric excess (EE)

Propiedades

IUPAC Name |

(3S)-oxolan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c5-4-1-2-6-3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHOVLDXJDIEEMJ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1185756-83-5 | |

| Record name | 3-Furanamine, tetrahydro-, hydrochloride (1:2), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185756-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30595393 | |

| Record name | (3S)-Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204512-95-8 | |

| Record name | 3-Furanamine, tetrahydro-, hydrochloride (1:1), (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204512-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-Oxolan-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30595393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-oxolan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.